molecular formula C5H3BrFNO2S B13552437 4-Bromopyridine-2-sulfonylfluoride

4-Bromopyridine-2-sulfonylfluoride

Cat. No.: B13552437
M. Wt: 240.05 g/mol
InChI Key: YHDFZYMFBCVGNL-UHFFFAOYSA-N
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Description

4-bromopyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3BrFNO2S and a molecular weight of 240.05 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains bromine, fluorine, and sulfonyl functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromopyridine-2-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 4-bromopyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 4-bromopyridine-2-sulfonyl fluoride may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromopyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with thiols can produce sulfonyl thiol compounds .

Mechanism of Action

The mechanism of action of 4-bromopyridine-2-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in enzyme inhibition studies, where it can irreversibly modify the active site of enzymes, leading to their inactivation . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloropyridine-2-sulfonyl fluoride
  • 4-fluoropyridine-2-sulfonyl fluoride
  • 4-iodopyridine-2-sulfonyl fluoride

Uniqueness

4-bromopyridine-2-sulfonyl fluoride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific substitution reactions that may not be as efficient with other halogens .

Properties

Molecular Formula

C5H3BrFNO2S

Molecular Weight

240.05 g/mol

IUPAC Name

4-bromopyridine-2-sulfonyl fluoride

InChI

InChI=1S/C5H3BrFNO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H

InChI Key

YHDFZYMFBCVGNL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)S(=O)(=O)F

Origin of Product

United States

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